molecular formula C20H20N2OS2 B2924475 (4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1704635-46-0

(4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2924475
CAS No.: 1704635-46-0
M. Wt: 368.51
InChI Key: XTLVGWAPEAUOSK-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a novel synthetic compound offered for research purposes. Its complex structure, incorporating pyrrole, phenyl, thiophene, and a 1,4-thiazepane ring, makes it a candidate for investigation in medicinal chemistry and drug discovery. The pyrrole and thiophene heterocycles are privileged scaffolds in pharmaceuticals, frequently associated with biological activity . The 1,4-thiazepane core is a significant pharmacophore found in compounds with various therapeutic applications. Researchers may explore this molecule as a potential building block for developing oncology therapeutics, as structurally similar heterocyclic hybrids are being actively investigated for their cytotoxic effects against cancer cell lines . For instance, recent studies have shown that pyrazole and thiazepine derivatives can exhibit potent activity against difficult-to-treat cancers such as pancreatic and prostate cancer, with mechanisms of action that can include the induction of apoptosis and cell cycle arrest . Furthermore, the structural features of this compound may also render it of interest for research into central nervous system (CNS) targets, as the pyrrolidine and aromatic systems are common in psychoactive substances . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c23-20(16-5-7-17(8-6-16)21-10-1-2-11-21)22-12-9-19(25-15-13-22)18-4-3-14-24-18/h1-8,10-11,14,19H,9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLVGWAPEAUOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring, a phenyl group, and a thiazepane ring. Its unique combination of functional groups contributes to its reactivity and potential therapeutic effects.

PropertyValue
IUPAC Name(7-(thiophen-2-yl)-(4-(1H-pyrrol-1-yl)phenyl)methanone)
Molecular FormulaC22H22N2OS
Molecular Weight370.49 g/mol
CAS Number1797737-13-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes. The synthetic routes are optimized for high yield and purity, making it suitable for further biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects such as anti-cancer and antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial activity against certain bacterial strains. For instance, studies have shown that derivatives of similar structures can inhibit the growth of bacteria such as Bacillus pumilus while promoting plant growth in dicotyledonous species .

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells. The specific pathways and molecular targets involved are still under investigation, but initial findings indicate a potential for development as an anti-cancer therapeutic agent.

Case Studies

Case Study 1: Antimicrobial Testing
In a study focused on the antimicrobial properties of related compounds, it was found that certain derivatives demonstrated significant inhibition against Bacillus pumilus. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy .

Case Study 2: Plant Growth Regulation
Another study explored the effects of similar thiazepane derivatives on plant growth. It was reported that these compounds could promote the growth of radish while inhibiting wheat growth. This dual action indicates potential applications in agriculture as growth regulators or herbicides .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its specific combination of functional groups that confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and physical properties.

CompoundBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerUnique functional groups
Poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole)Limited data availableDifferent structural backbone

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural uniqueness lies in its combination of a thiazepane core, thiophene substituent, and pyrrole-containing aryl group. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Aryl Group Heterocyclic Core Key Substituents
Target Compound Hypothetical: C₂₀H₁₉N₃OS₂ ~405.5 4-(1H-Pyrrol-1-yl)phenyl 1,4-Thiazepan-4-yl Thiophen-2-yl at position 7
(5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone () C₁₄H₁₆N₂O₂S₂ 308.4 5-Methylisoxazol-4-yl 1,4-Thiazepan-4-yl Thiophen-2-yl at position 7
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone () C₁₆H₁₈N₂O₃S₂ 350.5 4-Methylthiazol-5-yl 1,4-Thiazepan-4-yl (with sulfone group) Phenyl at position 7

Key Observations :

  • Molecular Weight : The target compound’s larger aryl group (pyrrole-phenyl vs. isoxazole or thiazole) increases its molecular weight compared to analogs in and .
  • Heterocyclic Diversity : The thiophen-2-yl substituent on the thiazepane core is shared with ’s compound, while ’s analog features a phenyl group at position 7 and a sulfone modification.

Q & A

Q. What computational tools predict ADMET properties, and how do they compare to experimental data?

  • Methodology : Use SwissADME or ADMETLab for in silico predictions of permeability and metabolic stability. Validate with in vitro assays (e.g., Caco-2 cell monolayers for absorption) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s bioactivity across studies?

  • Methodology : Standardize assay conditions (e.g., inoculum size, media pH) and validate with reference strains. Meta-analysis of dose-response curves identifies outliers due to assay sensitivity .

Q. Why do crystallographic studies report varying unit cell parameters for this compound?

  • Methodology : Polymorphism or solvent inclusion during crystallization can alter unit cell dimensions. Repeat experiments under controlled humidity/temperature and use SC-XRD to confirm phase purity .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s corrosion inhibition efficiency?

  • Methodology : Include blank (untreated) and commercial inhibitor controls (e.g., benzotriazole) in electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization tests. Surface analysis (AFM/SEM) quantifies protective film formation .

Q. How to design a high-throughput pipeline for derivative synthesis and screening?

  • Methodology : Use automated liquid handlers for parallel reactions (e.g., 96-well plates). Pair with HPLC-MS for rapid purity assessment and robotic plate readers for bioactivity screening .

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